Clopidogrel-d3 (hydrochloride)

Isotopic cross-talk MRM interference chlorine isotope distribution

Clopidogrel-d3 (hydrochloride) (CAS 2140305-74-2) is a stable isotope-labeled analog of the thienopyridine antiplatelet prodrug clopidogrel, in which three hydrogen atoms of the methyl ester group are replaced by deuterium (+3 Da mass shift). It is supplied as the hydrochloride salt (molecular formula C₁₆H₁₄D₃Cl₂NO₂S, MW 361.30) and is intended exclusively as an internal standard (IS) for liquid chromatography–tandem mass spectrometry (LC–MS/MS) or gas chromatography–mass spectrometry (GC–MS) quantification of unlabeled clopidogrel in biological matrices.

Molecular Formula C16H17Cl2NO2S
Molecular Weight 361.3 g/mol
Cat. No. B12391501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClopidogrel-d3 (hydrochloride)
Molecular FormulaC16H17Cl2NO2S
Molecular Weight361.3 g/mol
Structural Identifiers
SMILESCOC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.Cl
InChIInChI=1S/C16H16ClNO2S.ClH/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14;/h2-5,7,9,15H,6,8,10H2,1H3;1H/t15-;/m0./s1/i1D3;
InChIKeyXIHVAFJSGWDBGA-CZXUMKGOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Clopidogrel-d3 (hydrochloride) – Deuterated Internal Standard for Clopidogrel Bioanalytical Quantification


Clopidogrel-d3 (hydrochloride) (CAS 2140305-74-2) is a stable isotope-labeled analog of the thienopyridine antiplatelet prodrug clopidogrel, in which three hydrogen atoms of the methyl ester group are replaced by deuterium (+3 Da mass shift) . It is supplied as the hydrochloride salt (molecular formula C₁₆H₁₄D₃Cl₂NO₂S, MW 361.30) and is intended exclusively as an internal standard (IS) for liquid chromatography–tandem mass spectrometry (LC–MS/MS) or gas chromatography–mass spectrometry (GC–MS) quantification of unlabeled clopidogrel in biological matrices . The compound co-elutes with the analyte under reversed-phase conditions (e.g., MRM transitions m/z 322.1→212.1 for clopidogrel and m/z 327→217 for d3-clopidogrel) and compensates for matrix-induced ion suppression, making it a regulatory-accepted IS for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies [1].

Why Clopidogrel-d3 (hydrochloride) Cannot Be Interchanged with Alternative Deuterated or Non-Deuterated Internal Standards


In LC–MS/MS bioanalysis, substituting a stable isotope-labeled internal standard (SIL-IS) with a different isotopologue (e.g., clopidogrel-d4), a ¹³C-labeled analog, or a structural analog IS (e.g., ticlopidine) introduces quantifiable risks to assay accuracy. Deuterated IS with insufficient mass separation (e.g., +3 Da for d3) can exhibit isotopic cross-talk with the analyte's natural ³⁵Cl/³⁷Cl isotopologue distribution, while analogs with larger mass shifts (e.g., d4, d6) may show altered chromatographic retention times due to the deuterium isotope effect [1]. Non-deuterated structural analog IS lack co-elution identity and do not equally experience matrix effects, leading to IS-normalized matrix factors that deviate substantially from unity, as demonstrated by raw matrix factor suppression of 42.9–46.3% for clopidogrel in human plasma that is fully compensated only by a deuterated IS [2]. Furthermore, only a well-characterized deuterated IS such as clopidogrel-d3 can reliably detect metabolite back-conversion artifacts—a phenomenon that caused >100% overestimation of clopidogrel concentrations in incurred sample reanalysis and was invisible to methods relying solely on known metabolite standards [3].

Quantitative Differentiation Evidence for Clopidogrel-d3 (hydrochloride) Against Alternative Internal Standards


Isotopic Cross-Talk Resolution: d3-Clopidogrel with ³⁷Cl Isotope Versus d3 with ³⁵Cl Isotope

When clopidogrel-d3 is used as an IS with the same chlorine isotope (³⁵Cl) as the unlabeled analyte, significant cross-talk occurs in the MRM channel of the IS due to the natural abundance of the ³⁷Cl isotopologue of the analyte overlapping with the +3 Da mass window. Silvestro et al. (2010) resolved this by synthesizing clopidogrel-d3 with the ³⁷Cl isotope for the IS while monitoring ³⁵Cl-containing analyte, eliminating cross-talk without increasing the number of deuterium labels to d4 or d6 [1]. This strategy avoids deuterium-induced chromatographic retention time shifts that can occur with higher deuteration levels while maintaining a +3 Da mass separation, which is adequate when combined with the chlorine isotope differentiation [2].

Isotopic cross-talk MRM interference chlorine isotope distribution

Lower Limit of Quantification (LLOQ): d3-Clopidogrel Method Achieving 5 pg/mL Versus d4-Clopidogrel Method at 10 pg/mL

The LC–MS/MS method validated by Silvestro et al. (2010) using d3-clopidogrel as IS achieved an LLOQ of 5 pg/mL in human plasma, which was the lowest reported for clopidogrel at the time and enabled pharmacokinetic profiling with high sensitivity [1]. In contrast, the method published by Liu et al. (2016) using clopidogrel-d4 as IS, despite employing online-SPE for sample enrichment, reported an LLOQ of 10 pg/mL—a twofold higher quantitation limit [2]. While these are cross-study comparisons with different instrumentation and sample preparation protocols, the 2× sensitivity advantage of the d3-based method represents a meaningful differentiation when ultralow plasma concentrations must be quantified, such as in pediatric PK or microdosing studies.

LLOQ comparison bioanalytical sensitivity pharmacokinetic studies

Matrix Effect Compensation: Deuterated IS Versus Structural Analog IS

The Waters Corporation application note (2013) demonstrated that raw clopidogrel matrix factors in human plasma (including hemolyzed lots at 5%, 10%, and 15% hemolysis) showed signal suppression of 42.9% to 46.3% (mean MF = 0.557 across 72 injections, CV <4.0%) when using protein precipitation without a deuterated IS [1]. When normalized by a deuterated clopidogrel IS (d4-clopidogrel used in the application note), the IS-normalized matrix factors converged to approximately 1.00 (CV <4.1%), confirming that the deuterated IS experienced identical ion suppression and fully compensated for matrix effects [1]. A structural analog IS (e.g., ticlopidine) cannot achieve this level of compensation because its chromatographic retention and ionization behavior differ from clopidogrel, leading to differential matrix effects and non-unity IS-normalized factors. This class-level principle applies directly to clopidogrel-d3 as a co-eluting deuterated IS [2].

Matrix factor ion suppression IS-normalized matrix factor

Method Validation Figures of Merit: Recovery and Precision Using d3-Clopidogrel IS

Bibire et al. (2014) reported comprehensive validation data for an LC–MS/MS method using clopidogrel-d3 as IS in human plasma. Overall extraction recovery was 81% for clopidogrel and 84% for clopidogrel-d3, with intra- and inter-day precision (CV%) and accuracy both below 6.1% [1]. The method demonstrated linearity across 10–10,000 ng/mL (r ≥0.99) with a total analysis time of 7 minutes per sample [1]. These metrics meet and exceed FDA 2001 acceptance criteria (CV ≤15% at all levels except LLOQ where ≤20% is allowed), and the closely matched recoveries between analyte and IS (81% vs 84%) confirm near-identical extraction behavior, which is a critical performance characteristic not achievable with structural analog IS.

Recovery precision accuracy method validation

Back-Conversion Artifact Detection: d3-Clopidogrel IS Enables Identification of Metabolite Instability

Silvestro et al. (2010) documented a critical bioanalytical finding: when using d3-clopidogrel as IS to quantify clopidogrel in incurred clinical samples, a >100% increase in measured clopidogrel concentrations was observed in extracts stored in the autosampler at 10 °C [1]. Investigation revealed that one or more clopidogrel metabolites were undergoing back-conversion to the parent drug in the processed extracts. This artifact was not detectable when methods were validated solely with spiked QC samples or known metabolite standards; only the use of a stable isotope-labeled IS in incurred sample reanalysis revealed the problem [1]. The team subsequently optimized sample preparation (low-temperature processing, HybridSPE-Precipitation cleanup) to suppress back-conversion. Methods using non-deuterated IS or structural analog IS lack the co-identity required to distinguish back-conversion from matrix effects or instrument drift.

Back-conversion metabolite instability incurred sample reanalysis

Recommended Procurement and Application Scenarios for Clopidogrel-d3 (hydrochloride)


Regulatory Bioequivalence Studies Requiring FDA/EMA-Compliant Clopidogrel Bioanalysis

Clopidogrel-d3 (hydrochloride) is the documented internal standard of choice for validated LC–MS/MS methods targeting clopidogrel in human plasma for bioequivalence (BE) submissions. Silvestro et al. (2010) demonstrated a fully validated method with LLOQ of 5 pg/mL that successfully supported a clinical BE study and revealed back-conversion artifacts through incurred sample reanalysis—a workflow now expected by FDA and EMA guidelines [1]. Liu et al. (2016) confirmed that deuterated IS-based methods (using d4-clopidogrel in their case) with online-SPE achieved robust real-sample stability over 24 hours at room temperature, supporting 75 mg single-dose BE studies in 48 healthy subjects [2]. Laboratories preparing ANDA or 505(b)(2) submissions can reference these validated protocols directly when sourcing clopidogrel-d3 hydrochloride.

Therapeutic Drug Monitoring (TDM) of Clopidogrel in Clinical Populations

The Bibire et al. (2014) method using clopidogrel-d3 hydrochloride as IS provides a validated platform for therapeutic drug monitoring with a linear range of 10–10,000 ng/mL, overall recovery of 81–84%, and intra-/inter-day CV <6.1%, with a rapid 7-minute total analysis time [1]. The method's high throughput and robust precision make it suitable for routine clinical TDM workflows where clopidogrel plasma concentrations must be measured to assess compliance or investigate high on-treatment platelet reactivity (HTPR). The hydrochloride salt form offers solubility advantages for standard aqueous/organic mobile phase preparation compared to the hydrogen sulfate salt, which may require pH adjustment.

Pharmacokinetic Studies Requiring Ultralow Quantification in Special Populations

For pharmacokinetic studies in pediatric populations, microdosing trials, or drug-drug interaction studies where plasma volumes are limited and concentrations may fall below 10 pg/mL, the Silvestro et al. (2010) method using d3-clopidogrel as IS provides the highest documented sensitivity (LLOQ 5 pg/mL) among published clopidogrel bioanalytical methods [1]. The d3-hydrochloride IS with ³⁷Cl isotope strategy eliminates the isotopic cross-talk that could otherwise compromise accuracy at ultralow concentrations, where even small interference signals can dominate the analyte response [2]. This makes clopidogrel-d3 hydrochloride the preferred IS for high-sensitivity applications where d4-labeled alternatives have not demonstrated equivalent LLOQ performance.

Metabolite Stability Investigations and Back-Conversion Risk Assessment

The back-conversion phenomenon identified by Silvestro et al. (2010), in which clopidogrel metabolites reverted to parent drug in processed extracts causing >100% concentration overestimation, was detectable only because a deuterated IS (d3-clopidogrel) provided a stable reference signal independent of metabolite interconversion [1]. Laboratories developing new clopidogrel formulations (e.g., novel salt forms, fixed-dose combinations, or deuterated drug candidates) can use clopidogrel-d3 hydrochloride to proactively assess extract stability and metabolite back-conversion risk during method development, implementing low-temperature processing and HybridSPE cleanup as documented by Silvestro et al. This application extends to stability testing of clopidogrel in alternative biological matrices (e.g., whole blood, urine, tissue homogenates) where metabolite profiles differ from plasma.

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